molecular formula C25H33ClN2O4 B12745890 exo-3,5-Dimethoxy-2-ethoxy-N-(8-benzyl-8-azabicyclo(3.2.1)oct-3-yl)benzamide hydrochloride CAS No. 83130-77-2

exo-3,5-Dimethoxy-2-ethoxy-N-(8-benzyl-8-azabicyclo(3.2.1)oct-3-yl)benzamide hydrochloride

Cat. No.: B12745890
CAS No.: 83130-77-2
M. Wt: 461.0 g/mol
InChI Key: QIZVONLWXOFDNU-UHFFFAOYSA-N
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Description

Exo-3,5-Dimethoxy-2-ethoxy-N-(8-benzyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide hydrochloride: is a complex organic compound that features a benzamide core with various functional groups attached. This compound is notable for its intricate structure, which includes an 8-azabicyclo[3.2.1]octane scaffold, a common motif in tropane alkaloids known for their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of exo-3,5-Dimethoxy-2-ethoxy-N-(8-benzyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide hydrochloride typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through enantioselective construction methods . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions: Exo-3,5-Dimethoxy-2-ethoxy-N-(8-benzyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

Exo-3,5-Dimethoxy-2-ethoxy-N-(8-benzyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its structure makes it a useful tool for probing biological systems, particularly those involving neurotransmitter pathways.

    Medicine: The compound’s potential therapeutic properties are of interest for developing new drugs, especially those targeting the central nervous system.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of exo-3,5-Dimethoxy-2-ethoxy-N-(8-benzyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The 8-azabicyclo[3.2.1]octane scaffold is known to interact with neurotransmitter receptors, potentially modulating their activity and influencing various physiological processes .

Comparison with Similar Compounds

    Tropane Alkaloids: These include compounds like cocaine and atropine, which also feature the 8-azabicyclo[3.2.1]octane scaffold.

    Benzamides: Other benzamide derivatives, such as sulpiride and tiapride, share structural similarities but differ in their specific functional groups and biological activities.

Uniqueness: Exo-3,5-Dimethoxy-2-ethoxy-N-(8-benzyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide hydrochloride is unique due to its specific combination of functional groups and the stereochemistry of its 8-azabicyclo[3.2.1]octane scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

83130-77-2

Molecular Formula

C25H33ClN2O4

Molecular Weight

461.0 g/mol

IUPAC Name

N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2-ethoxy-3,5-dimethoxybenzamide;hydrochloride

InChI

InChI=1S/C25H32N2O4.ClH/c1-4-31-24-22(14-21(29-2)15-23(24)30-3)25(28)26-18-12-19-10-11-20(13-18)27(19)16-17-8-6-5-7-9-17;/h5-9,14-15,18-20H,4,10-13,16H2,1-3H3,(H,26,28);1H

InChI Key

QIZVONLWXOFDNU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1OC)OC)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4.Cl

Origin of Product

United States

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